5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a complex heterocyclic compound notable for its potential applications in medicinal chemistry. This compound belongs to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
This compound can be classified under the category of heterocyclic organic compounds, specifically as a pyrazolo[3,4-b]pyridine derivative. The presence of bromine and fluorine substituents enhances its pharmacological profile and solubility characteristics. The synthesis and characterization of such compounds often involve advanced organic chemistry techniques, including various coupling reactions and modifications of existing pyrazolo derivatives.
The synthesis of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves several key steps:
The molecular structure of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one features a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. Key structural components include:
The molecular formula can be represented as , with a molar mass of approximately 299.10 g/mol.
The chemical reactivity of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is primarily influenced by its functional groups:
These reactions are vital for modifying the compound to enhance its biological activity or alter its solubility profile.
The mechanism of action for compounds within the pyrazolo[3,4-b]pyridine class often involves interaction with specific biological targets such as kinases or other enzymes involved in signaling pathways. For instance:
This mechanism underlines the importance of structure-activity relationships in drug design.
The physical properties of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one may include:
Chemical properties include:
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one holds significant potential in various scientific fields:
The ongoing research into this compound's derivatives continues to reveal new avenues for therapeutic applications across various diseases.
The synthesis of 5-bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one requires carefully designed multi-step sequences to address the reactivity challenges of the fused heterocyclic system. The most efficient routes typically begin with 5-aminopyrazole or halogenated pyridine precursors. In one documented approach, 3-methyl-1-phenyl-1H-pyrazol-5-amine undergoes cascade 6-endo-dig cyclization with 3-phenylpropiolaldehyde under silver catalysis (Ag(CF₃CO₂), triflic acid) in dimethylacetamide at 100°C. This affords the pyrazolo[3,4-b]pyridine core in 74-84% yield for electron-rich pyrazoles [6]. Bromination at the C5 position is achieved subsequently using bromine sources like N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. Alternative pathways start from commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine [9], which undergoes N1 alkylation/arylation followed by oxidation or functional group manipulation to install the 6(7H)-one moiety. The carbonyl group introduction often employs oxidative conditions (e.g., potassium permanganate) or hydrolytic ring-opening of precursor dihydropyridines [1] [8]. Key challenges include managing the lability of the C-Br bond during subsequent reactions and controlling the tautomeric equilibrium between 6-hydroxy and 6-oxo forms in intermediates [1].
Table 1: Multi-Step Synthesis Approaches for Brominated Pyrazolo[3,4-b]pyridinones
Starting Material | Key Steps | Bromination Stage | Overall Yield Range | Key Reference |
---|---|---|---|---|
5-Aminopyrazole + Alkynyl aldehyde | Ag(I)-catalyzed cyclization, N1 arylation, Oxidation | Post-cyclization (NBS) | 53-68% (brominated product) | [6] |
5-Bromo-1H-pyrazolo[3,4-b]pyridine | N1 Arylation (4-fluorophenyl), C6 Oxidation | Starting material | 40-65% (2 steps) | [9] |
Halogenated pyridine + Hydrazine | Cyclocondensation, Tautomerization, Selective Bromination | Post-cyclization (Br₂) | 45-70% (3 steps) | [1] [8] |
Achieving precise regiocontrol during N1 arylation and C5 bromination is critical for synthesizing the target compound. N1 Arylation Specificity: The nucleophilic nitrogen (N1) of the pyrazole ring exhibits higher reactivity towards electrophiles compared to the pyridinic nitrogen. This allows selective N1-(4-fluorophenyl) introduction using 4-fluorophenyl halides (bromide or iodide) under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylformamide or dimethylacetamide at 80-110°C [1] [8]. The electron-withdrawing nature of the 4-fluorophenyl group subsequently moderates the electron density of the core, influencing downstream C5 reactivity. C5 Bromination Control: Electrophilic bromination favors the electron-rich C5 position of the pyridine ring due to its higher electron density compared to C3 or C4, as predicted by computational analysis (NBO charges) and confirmed experimentally [1]. Regioselectivity exceeding 20:1 (C5:C3) is achieved using bromine in acetic acid or NBS in chloroform at 0-25°C [6] [8]. Solvent choice significantly impacts selectivity; non-polar solvents minimize bromination at alternative sites. The existing 6(7H)-one moiety slightly deactivates the ring but does not alter the inherent C5 preference. Directing group strategies are generally unnecessary for C5 bromination due to the inherent bias, unlike functionalization at other positions like C4 or C7 [2].
Transition metal catalysts enable critical bond-forming steps in the synthesis and further derivatization of the target molecule. Suzuki-Miyaura Cross-Coupling: The C5-bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling. Optimized conditions for analogous pyrazolo[3,4-b]pyridines employ Pd(OAc)₂ (5 mol%) with 1,1'-bis(diphenylphosphino)ferrocene (dppf, 5 mol%) as ligand, cesium carbonate as base, and a 3:1 1,4-dioxane/water mixture at 60°C [3]. This system achieves >90% conversion with arylboronic acids bearing diverse electronic properties (electron-rich: -OMe, -Me; electron-deficient: -NO₂, -CF₃), demonstrating functional group tolerance crucial for generating analogs [3]. Buchwald-Hartwig Amination: Palladium catalysts (e.g., Pd₂(dba)₃) with sterically demanding ligands like XPhos or BINAP facilitate amination at C5, replacing bromine with alkyl or aryl amines under mild conditions [1]. Catalytic Cyclization: Silver(I) trifluoroacetate (10 mol%) with triflic acid (TfOH, 30 mol%) efficiently catalyzes the key 6-endo-dig cyclization between 5-aminopyrazoles and alkynyl aldehydes, forming the bicyclic core. Silver activates the alkyne towards nucleophilic attack by the pyrazole amine, while TfOH likely activates the carbonyl group [6]. Copper catalysis (CuCN·2LiCl, 20-50 mol%) is also effective for introducing acyl or allyl groups at C3 or C5 positions via organozinc or organomagnesium intermediates derived from halogenated precursors [5].
Table 2: Transition Metal Catalysis in Pyrazolo[3,4-b]pyridine Functionalization
Reaction Type | Catalyst System | Key Conditions | Application Scope | Efficiency |
---|---|---|---|---|
Suzuki-Miyaura (C5) | Pd(OAc)₂/dppf | Cs₂CO₃, Dioxane/H₂O (3:1), 60°C | Aryl/heteroaryl boronic acids | 62-98% yield [3] |
Nucleophilic Allylation | CuCN·2LiCl (cocatalyst) | THF, -60°C to 25°C, Mg- or Zn-intermediate | Allyl bromide, BnBr | 50-85% yield [5] |
Core Cyclization | Ag(CF₃CO₂)/TfOH | DMAc, 100°C | 5-Aminopyrazoles + Alkynyl aldehydes | 63-84% yield [6] |
Direct Arylation (C-H) | Pd(OAc)₂/P(t-Bu)₂Me·HBF₄ | PivOH, K₂CO₃, Toluene, 120°C | (Hetero)aryl bromides (limited on core) | 48-83% yield [2] |
Protecting groups are essential for managing reactivity and ensuring intermediate stability during the multi-step synthesis of 5-bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. N1 Protection During Functionalization: Prior to installing the 4-fluorophenyl group or performing C5 bromination, temporary protection of the pyrazole N1-H is often required to prevent side reactions or over-halogenation. The 4-methoxybenzyl (PMB) group is widely employed due to its stability under various reaction conditions (e.g., bromination, metalations) and its clean removal via oxidative cleavage (e.g., ceric ammonium nitrate, CAN) or strong acids (e.g., trifluoroacetic acid, TFA) without affecting the C-Br bond or the lactam [3] [8]. Tetrahydropyranyl (THP) protection offers an alternative, removable under mild acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS, in ethanol) [3]. Lactam Protection: The 6(7H)-one (lactam) moiety, if present early in the synthesis, can be protected as an O-silyl enol ether (e.g., tert-butyldimethylsilyl, TBS) to prevent undesired nucleophilic attack or deprotonation during strong base treatments. Silyl groups are cleaved selectively using fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) [1] [8]. N-Methylation provides another protective strategy for the lactam nitrogen, although demethylation can be challenging. Protecting group choice significantly impacts overall yield. For instance, PMB deprotection after N1-(4-fluorophenyl) installation and C5 bromination can be achieved in high yield (80-90%) using TFA in dichloromethane at 25°C, minimizing hydrolysis of the lactam or debromination [3] [8]. Minimizing the number of protection/deprotection steps is crucial for efficiency; convergent routes installing the 4-fluorophenyl group late via selective N-arylation of a pre-brominated lactam often prove optimal [1].
Table 3: Protecting Group Strategies for Pyrazolo[3,4-b]pyridine Synthesis
Functional Group | Protecting Group | Installation Method | Deprotection Method | Key Advantages |
---|---|---|---|---|
Pyrazole N1-H | 4-Methoxybenzyl (PMB) | K₂CO₃, DMF, 4-Fluorobenzyl bromide | TFA, DCM, rt or CAN, MeCN/H₂O | Orthogonality to lactam, Clean removal |
Pyrazole N1-H | Tetrahydropyranyl (THP) | Dihydropyran, PPTS, CH₂Cl₂ | PPTS, EtOH, 50°C or Dilute HCl, MeOH | Mild installation/removal |
Lactam NH (6(7H)-one) | tert-Butyldimethylsilyl (TBS, O-protected enol) | TBSCl, Imidazole, DMF | TBAF, THF or HF·pyridine, THF | Protects carbonyl reactivity |
Lactam NH (6(7H)-one) | N-Methyl | CH₃I, NaH, DMF or Mel, K₂CO₃, DMF | Difficult (seldom removed) | Permanent protection option |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1